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Compound of Interest

Compound Name: Sch 13835

Cat. No.: B1681525 Get Quote

Disclaimer: The initially requested compound, "Sch 13835," could not be identified in publicly

available scientific literature or databases. It is likely an internal research code. To provide a

comprehensive and technically accurate response that fulfills the user's request for a technical

support center focused on yield improvement, we will use Apixaban as a representative

example. Apixaban is a widely recognized anticoagulant with a well-documented and complex

synthetic pathway, making it an excellent case study for troubleshooting and yield optimization

in pharmaceutical manufacturing.

This guide is intended for researchers, scientists, and drug development professionals actively

engaged in the synthesis of Apixaban.

Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for Apixaban, and which one generally offers

the highest yield?

A1: Several synthetic routes for Apixaban have been reported, with the most common ones

originating from key intermediates. The overall yield is highly dependent on the specific

reagents, catalysts, and reaction conditions used. One common strategy involves the [3+2]

cycloaddition to form the pyrazole core, followed by the construction of the piperidinone moiety

and final amidation. An alternative, cost-effective approach utilizes 4-nitroaniline to construct a

key N-phenylvalerolactam intermediate, which has been reported to achieve an overall yield of

around 35%.[1][2] A more recent automated continuous flow synthesis has demonstrated an

impressive overall yield of 78%.[3]
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Q2: What are the critical process parameters that significantly impact the yield and purity of

Apixaban?

A2: The synthesis of Apixaban is influenced by a combination of continuous numerical

variables (temperature, pressure, reaction time, solvent polarity) and discrete variables (choice

of catalysts, bases, and acids).[3] Key steps to monitor closely include the cyclization reaction

to form the pyrazole ring, the Ullmann coupling (if used), and the final amidation step. For

instance, in the final amidation of the ethyl ester precursor, the choice of base and solvent, as

well as the reaction temperature and time, are critical to maximizing conversion and minimizing

impurity formation.[4][5]

Q3: What are the common impurities encountered during Apixaban synthesis, and how can

they be minimized?

A3: Impurities in Apixaban synthesis can originate from starting materials, intermediates, by-

products, and degradation products.[6][7] Common impurities include unreacted intermediates

and by-products from side reactions. For example, during the reduction of the nitro group in

some synthetic routes, incomplete reduction can lead to process-related impurities.[8] Another

identified impurity is 1-(4-aminophenyl)-3-morpholinopiperidin-2-one, which can form during the

preparation of a key intermediate.[8] Minimizing these impurities involves optimizing reaction

conditions, ensuring complete reactions through monitoring (e.g., HPLC, TLC), and employing

appropriate purification techniques such as recrystallization or column chromatography.[4][9]
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Issue Possible Cause(s) Recommended Solution(s)

Low yield in the pyrazole

formation step

- Incomplete diazotization of

the aniline precursor.-

Suboptimal temperature

control during the Japp–

Klingemann reaction.-

Inefficient [3+2] cycloaddition

conditions.

- Ensure complete dissolution

and appropriate temperature

(0-5 °C) for the diazotization.-

Carefully control the

temperature of the subsequent

coupling reaction as per the

established protocol.- Optimize

the base and solvent system

for the cycloaddition.

Triethylamine in a suitable

solvent is commonly used.[2]

[10]

Formation of by-products

during Ullmann coupling

- High reaction temperature

leading to side reactions.-

Inappropriate choice of copper

catalyst or ligand.- Presence of

moisture or oxygen.

- Maintain the recommended

reaction temperature;

excessive heat can lead to

dimerization and other by-

products.- Screen different

copper sources (e.g., CuI) and

ligands to find the optimal

catalytic system.- Ensure the

reaction is carried out under an

inert atmosphere (e.g.,

nitrogen or argon) with

anhydrous solvents.

Incomplete final amidation

reaction

- Insufficient activation of the

carboxylic acid or ester

precursor.- Low reactivity of

the aminating agent.-

Unfavorable reaction

equilibrium.

- For carboxylic acid

precursors, use efficient

coupling agents (e.g., CDI,

ethyl chloroformate).[6]- For

ester precursors, consider

using a stronger base or

higher temperatures to drive

the reaction to completion.[5]-

If using ammonia, ensure it is

in a suitable form (e.g.,
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aqueous ammonia, ammonia

gas) and concentration.[10][11]

Presence of colored impurities

in the final product

- Oxidation of intermediates or

the final product.- Residual

catalysts or reagents.

- Perform reactions under an

inert atmosphere, especially

for air-sensitive intermediates.-

Use appropriate work-up and

purification procedures, such

as washing with reducing

agents (e.g., sodium bisulfite)

or activated carbon treatment.-

Ensure thorough removal of

catalysts through filtration or

extraction.

Difficulty in purifying the final

product

- Presence of closely related

impurities with similar polarity.-

Poor crystallization behavior.

- Optimize the recrystallization

solvent system. A mixture of

solvents may be required to

achieve good separation.-

Consider using column

chromatography with an

appropriate stationary and

mobile phase for challenging

separations.- If impurities are

acidic or basic, an acid-base

wash during work-up may help

in their removal.
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Synthetic Route /
Key Step

Reagents and
Conditions

Reported Yield (%) Reference

Overall Yield

(Alternate Route)

Starting from 4-

nitroaniline
35 [1][2]

Overall Yield

(Continuous Flow)

AI-based auto-

optimizer
78 [3]

Final Amidation

Apixaban precursor

(II) with ethyl

chloroformate and

ammonia

93 [10][11]

N-phenylvalerolactam

formation

Ullmann reaction with

iodide 5 and

Cu(PPh3)3Br

77 [1]

Pyrazolecarboxylate

formation

Enamine 9 with

intermediate 3

68 (Ullmann coupling

step)
[1]

Key Intermediate

Synthesis

8-step procedure from

4-chloronitrobenzene

and piperidine

High efficiency under

mild conditions
[9]

Final Amidation

(Method B)

Apixaban ethyl ester

with formamide and

MeONa

71 [5]

Experimental Protocols & Methodologies
Representative Protocol for the Final Amidation Step
This protocol is based on the hydrolysis of an ester precursor followed by amidation, as

described in several patents.[10][11]

Step 1: Hydrolysis of the Ester Precursor

To a solution of ethyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-

tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate (1 equivalent) in a suitable solvent such
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as tetrahydrofuran (THF), add a solution of potassium hydroxide (1-2 equivalents) in water.

Heat the mixture to 50-60 °C and monitor the reaction progress by HPLC or TLC until the

starting material is consumed.

Cool the reaction mixture to 0-5 °C and adjust the pH to 5-6.5 with a suitable acid (e.g., 1M

HCl) to precipitate the carboxylic acid intermediate.

Filter the solid, wash with water, and dry under vacuum to obtain the carboxylic acid.

Step 2: Amidation to Apixaban

Suspend the dried carboxylic acid intermediate (1 equivalent) in a suitable solvent like

dichloromethane (DCM).

Add an acid scavenger such as diisopropylethylamine (1-1.1 equivalents).

Cool the mixture to 0-5 °C and add ethyl chloroformate (1-1.1 equivalents) dropwise,

maintaining the temperature.

Stir the reaction at 0-5 °C for 3-5 hours to form the mixed anhydride.

Introduce ammonia gas into the reaction mixture or add a solution of aqueous ammonia

while maintaining the temperature at 0-5 °C.

Monitor the reaction by HPLC or TLC until the mixed anhydride is consumed.

Upon completion, perform an aqueous work-up. Wash the organic layer with water and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure to yield crude Apixaban.

Purify the crude product by recrystallization from a suitable solvent system to obtain pure

Apixaban.
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Step 1: Hydrolysis Step 2: Amidation

Ester Precursor Hydrolysis
(KOH, THF/H2O, 50-60°C)

Acidification
(HCl, 0-5°C, pH 5-6.5) Carboxylic Acid Intermediate Activation

(Ethyl Chloroformate, DIPEA, 0-5°C)
Dried Intermediate Amidation

(Ammonia, 0-5°C) Work-up & Purification Pure Apixaban

Click to download full resolution via product page

Caption: Experimental workflow for the final amidation of Apixaban.
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Caption: Troubleshooting logic for addressing low yield in Apixaban synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1681525#improving-the-yield-of-sch-13835-
synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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